N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Catalog No.
S2648729
CAS No.
892854-57-8
M.F
C17H16N2O2S
M. Wt
312.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzami...

CAS Number

892854-57-8

Product Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Molecular Formula

C17H16N2O2S

Molecular Weight

312.39

InChI

InChI=1S/C17H16N2O2S/c1-3-11-6-5-9-14-15(11)18-17(22-14)19-16(20)12-7-4-8-13(10-12)21-2/h4-10H,3H2,1-2H3,(H,18,19,20)

InChI Key

PUZCXEKTXKKPJA-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC

solubility

not available

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a chemical compound characterized by its unique structural properties, particularly the presence of a benzothiazole ring. This compound has attracted attention in various scientific fields due to its potential biological activity and versatility in chemical synthesis. The molecular formula of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S, and it has a molecular weight of approximately 312.39 g/mol.

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the reaction between 4-ethyl-1,3-benzothiazol-2-amine and 3-methoxybenzoyl chloride. The reaction is generally conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate product formation.

Key Reactions

  • Amide Bond Formation: The primary reaction involves the formation of an amide bond between the amine and acyl chloride.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze, yielding the corresponding carboxylic acid and amine.

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The benzothiazole moiety is known to interact with various biological targets, which may lead to inhibition of specific enzymes or modulation of receptor activity. This interaction is crucial for its observed biological effects.

The synthesis methods for N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide can be categorized into laboratory-scale synthesis and industrial production.

Laboratory Synthesis

  • Reagents: 4-Ethyl-1,3-benzothiazol-2-amine and 3-methoxybenzoyl chloride.
  • Conditions: Reaction occurs in an organic solvent with triethylamine as a base.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate the product in high purity.

Industrial Production

For larger-scale production, automated reactors and continuous flow systems may be utilized to enhance efficiency and yield. Similar purification techniques are applied to ensure product quality.

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Explored for its potential antimicrobial and anticancer properties.
  • Medicine: Investigated as a lead compound in drug discovery efforts.
  • Industry: Used in the development of new materials and catalysts.

Research indicates that N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide interacts with specific molecular targets within biological systems. The mechanism of action likely involves binding to enzymes or receptors, resulting in altered biological functions that contribute to its antimicrobial and anticancer effects .

Several compounds share structural similarities with N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamideContains a nitro group instead of a methoxy groupPotentially different biological activity due to electron-withdrawing nitro group
N-(4-ethyl-1,3-benzothiazol-2-yl)butanamideFeatures a butyl group instead of methoxyVariation in hydrophobicity affecting solubility and activity
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamideContains a phenoxyacetic acid moietyMay exhibit distinct pharmacological profiles due to structural differences

Uniqueness

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is distinguished by its methoxy group on the benzamide moiety. This feature potentially enhances its chemical reactivity and biological activity compared to other similar compounds. The specific positioning of functional groups influences its interaction with biological targets, making it a unique candidate for further research and applications.

XLogP3

4.3

Dates

Last modified: 08-16-2023

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